molecular formula C11H11BrO B3048012 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 152356-67-7

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No.: B3048012
CAS No.: 152356-67-7
M. Wt: 239.11 g/mol
InChI Key: HXWJNKZLVKSXGC-UHFFFAOYSA-N
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Description

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one (CAS 152356-67-7) is a brominated derivative of the benzo[7]annulenone (benzotropone) core structure, supplied with a typical purity of 95% . This compound is characterized by its molecular formula C 11 H 11 BrO and a molecular weight of 239.11 g/mol . It is presented as a white to yellow solid and should be stored sealed in a dry environment at 2-8°C to maintain stability. The benzo[7]annulenone scaffold is a privileged structure in medicinal and synthetic chemistry. This framework is a key feature in a great variety of pharmacologically relevant natural products , such as the microtubule-polymerizing agent colchicine, and serves as a fundamental building block for the synthesis of complex molecular architectures. The presence of the bromine atom at the 3-position makes this compound a particularly versatile chemical intermediate , as the bromo group is an excellent handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Stille). This allows researchers to efficiently create a diverse library of analogues for structure-activity relationship (SAR) studies. Its primary research applications include use as a precursor in the development of potential pharmaceutical candidates , particularly in anticancer research, and as a monomer or building block in materials science for the construction of advanced organic materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWJNKZLVKSXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2=C(C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602334
Record name 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152356-67-7
Record name 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridinium Tribromide-Mediated Bromination

The most widely reported method involves electrophilic aromatic bromination of the parent ketone, 8,9-dihydro-5H-benzoannulen-6(7H)-one, using pyridinium tribromide. This reagent ensures regioselective bromination at the C3 position due to the electron-donating effects of the ketone group and steric constraints of the bicyclic framework.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or chloroform
  • Temperature : 0°C to 25°C
  • Time : 2–4 hours
  • Workup : Quenching with aqueous sodium thiosulfate, followed by extraction and silica gel chromatography

Yield : 85–92%
Mechanism :

  • Generation of bromonium ion (Br⁺) from pyridinium tribromide.
  • Electrophilic attack at the C3 position, stabilized by resonance with the carbonyl group.
  • Deprotonation to restore aromaticity.

Advantages :

  • High regioselectivity for the C3 position (>95%)
  • Mild conditions prevent ketone reduction or over-bromination

Alternative Brominating Agents

Comparative studies have evaluated other brominating systems:

Brominating Agent Solvent Temperature Yield Regioselectivity Reference
N-Bromosuccinimide DCM 0°C 78% 85% C3
HBr/H₂O₂ Acetic acid 25°C 65% 90% C3
Br₂/FeCl₃ Chloroform −10°C 70% 75% C3

Key Observations :

  • N-Bromosuccinimide (NBS) : Requires radical initiators (e.g., AIBN) for optimal performance, increasing side-product formation.
  • HBr/H₂O₂ : Prolonged reaction times (>6 hours) lead to dibromination at C3 and C5 positions.

Cyclization Approaches

Friedel-Crafts Acylation Followed by Bromination

This two-step strategy constructs the benzoannulene core prior to bromination:

  • Friedel-Crafts Acylation :

    • Reacting 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of AlCl₃ yields 8,9-dihydro-5H-benzoannulen-6(7H)-one.
    • Yield : 68–72%.
  • Bromination :

    • Subsequent treatment with pyridinium tribromide under standard conditions provides the target compound.

Advantages :

  • Scalable to gram quantities
  • Compatible with electron-deficient aromatics

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

Comparative Analysis of Synthetic Routes

Method Key Step Yield Regioselectivity Scalability
Pyridinium Tribromide Electrophilic bromination 85–92% >95% C3 High
NBS/Radical Initiation Radical bromination 70–78% 85% C3 Moderate
Suzuki Coupling Cross-coupling 60–65% 100% C3 Low

Critical Considerations :

  • Cost Efficiency : Pyridinium tribromide is cost-prohibitive for industrial-scale synthesis compared to HBr/H₂O₂.
  • Functional Group Tolerance : Suzuki coupling allows orthogonal functionalization but requires anhydrous conditions.

Mechanistic Studies and Optimization

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates:

Solvent Dielectric Constant Reaction Time Yield
Dichloromethane 8.93 2 hours 92%
Chloroform 4.81 3 hours 85%
Toluene 2.38 6 hours 45%

Temperature-Dependent Regioselectivity

Lower temperatures favor C3 bromination by reducing kinetic competition:

Temperature C3 Bromination C5 Bromination
0°C 95% 5%
25°C 85% 15%
40°C 70% 30%

Emerging Strategies

Photocatalytic Bromination

Recent advances employ visible-light catalysis for C–H bromination:

  • Catalyst : Eosin Y (2 mol%)
  • Conditions : H₂O₂/KBr in acetonitrile, 450 nm LED
  • Yield : 55% (preliminary data)

Limitations :

  • Lower yields compared to classical methods
  • Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzoannulene core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Similarity Score Key Properties/Data
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one 34598-49-7 C₁₁H₁₁BrO Br at C3, ketone at C6 Reference IR (KBr): ~1700 cm⁻¹ (C=O stretch); ¹H-NMR (CDCl₃): δ 2.5–3.5 (m, CH₂ groups), δ 7.2–7.8 (aromatic H) .
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 87779-78-0 C₁₁H₁₁BrO Br at C3, ketone at C5 0.95 Similar ring system; ketone position shifted to C4. Altered electronic effects due to ketone placement may influence reactivity .
6-Bromo-3,4-dihydronaphthalen-1(2H)-one 66361-67-9 C₁₀H₉BrO Br at C6, ketone at C1 (naphthalenone system) 0.95 Smaller six-membered ring; ¹H-NMR shows distinct aromatic splitting patterns. Lower solubility in polar solvents compared to benzo[7]annulenes .
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one 76413-99-5 C₁₂H₁₄O₂ OCH₃ at C1, ketone at C6 N/A Methoxy group increases polarity; IR: ~1250 cm⁻¹ (C-O stretch). Higher solubility in methanol than brominated analogs .
2-Bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one 169192-93-2 C₁₁H₁₁BrO Br at C2, ketone at C5 N/A Bromine position alters electronic distribution. MS (EI): m/z 242 (M⁺), 163 (M⁺−Br). Reactivity differences in nucleophilic substitution due to Br proximity to ketone .

Spectral and Reactivity Comparisons

  • Infrared Spectroscopy :

    • The ketone group in all analogs shows a strong C=O stretch near 1700 cm⁻¹. Brominated derivatives exhibit additional C-Br stretches at 500–700 cm⁻¹ .
    • Methoxy-substituted analogs (e.g., 76413-99-5) display C-O stretches at ~1250 cm⁻¹, absent in brominated compounds .
  • NMR Spectroscopy :

    • In 3-bromo derivatives, deshielding of adjacent protons (e.g., H4 and H5) occurs due to bromine’s electronegativity (δ 7.4–7.8 ppm). Methoxy groups cause upfield shifts (δ 3.3–3.8 ppm for OCH₃) .
    • Ketone placement (C5 vs. C6) affects ring strain and coupling constants in ¹H-NMR .
  • Reactivity :

    • Bromine at C3 (34598-49-7) facilitates Suzuki coupling at C3, whereas C2-brominated analogs (169192-93-2) may undergo preferential substitution at C2 .
    • Methoxy groups (76413-99-5) enhance oxidative stability but reduce electrophilic substitution rates compared to brominated analogs .

Physicochemical Properties

Property This compound 6-Bromo-3,4-dihydronaphthalen-1(2H)-one 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Melting Point (°C) Not reported 122–124 Not reported
Solubility in CH₃OH Moderate Low High
LogP (Predicted) ~2.8 ~3.1 ~1.9
  • Solubility : Bromine’s hydrophobicity reduces solubility in polar solvents, while methoxy groups improve it .
  • Thermal Stability: Ketone-containing analogs (e.g., 87779-78-0) decompose above 200°C, whereas non-ketone derivatives (e.g., 2344681-53-2) are more stable .

Biological Activity

3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.

  • Molecular Formula : C11H11BrO
  • Molecular Weight : 239.11 g/mol
  • CAS Number : 152356-67-7

Synthesis

The synthesis of 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one typically involves bromination reactions and cyclization processes that yield the desired compound with high purity. The methods often utilize various reagents and conditions to optimize yield and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12aMCF-739.53 ± 2.02
12cMCF-727.65 ± 2.39

These results indicate that modifications in the molecular structure can significantly enhance anticancer activity, suggesting that similar strategies could be applied to optimize the biological properties of 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one.

The mechanism through which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in apoptotic signaling pathways suggests a potential role for these compounds in cancer therapy.

Case Studies

  • Cytotoxicity against HL-60 Cells : In a study examining structure-activity relationships among benzazepines, related compounds were found to exhibit significant cytotoxicity against human promyelocytic leukemia HL-60 cells, with some exhibiting twice the potency of dopamine .
  • Multidrug Resistance Reversal : Certain derivatives have been shown to inhibit the P-glycoprotein efflux pump, which is crucial in multidrug resistance phenomena in cancer treatment . This suggests that 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one could potentially serve as a lead compound for developing MDR-reversing agents.

Molecular Modeling Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which is implicated in tumor angiogenesis. The binding affinities and interaction profiles suggest that derivatives can effectively inhibit this target, further supporting their role as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or bromination of precursor annulenes. For example, Pd/C-catalyzed hydrogenation under mild conditions (e.g., 40°C, H₂ atmosphere) has been used for related benzo[7]annulene derivatives, achieving ~68% yield after purification by preparative TLC . Optimization strategies include:

  • Catalyst Loading : Use 10% Pd/C with acetic acid as a co-catalyst to enhance hydrogenation efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., MeOH) improve solubility of intermediates.
  • Temperature Control : Maintain 40–50°C to balance reaction rate and side-product formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Monitor the ketone carbonyl signal at δ ~191.8 ppm (¹³C) and aromatic protons in the δ 7.40–7.74 ppm range (¹H). Substituent effects from bromine cause downfield shifts in adjacent carbons (e.g., C3 at δ 94.2 ppm) .
  • FT-IR : The C=O stretch at 1672 cm⁻¹ and C-Br vibration near 550–650 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 240.11).

Q. How does the bromine substituent influence the physical properties (e.g., solubility, stability) of this annulene derivative?

  • Methodological Answer : Bromine increases molecular weight and polarizability, reducing solubility in non-polar solvents. Stability studies should prioritize:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hygroscopicity : Use desiccants during storage, as brominated compounds may absorb moisture .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in benzo[7]annulene systems?

  • Methodological Answer : Bromination typically occurs at the most electron-rich position due to electrophilic aromatic substitution. Computational studies (e.g., DFT) can map electron density distribution. For example:

PositionElectron Density (e/ų)Reactivity
C30.45High
C50.38Moderate
  • Steric hindrance from the fused ring system may further direct bromination to C3 .

Q. How can researchers resolve contradictions in reported synthetic yields for brominated annulene derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.
  • Catalyst Deactivation : Pre-treat Pd/C with H₂ to remove surface oxides before reactions .
  • Reaction Monitoring : Employ in situ FT-IR or GC-MS to track intermediate formation.

Q. What computational tools are suitable for modeling the electronic effects of bromine on the annulene core?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Hammett Parameters : Compare σₚ values for bromine (–0.23) to correlate substituent effects with experimental data (e.g., reaction rates) .

Q. How can XAS (X-ray Absorption Spectroscopy) be applied to study the local structure of bromine in this compound?

  • Methodological Answer :

  • Beamline Setup : Use synchrotron facilities (e.g., Balder Beamline) for Br K-edge XANES/EXAFS.
  • Data Analysis : Fit EXAFS spectra with Artemis to determine Br–C bond lengths (expected ~1.90 Å) and coordination geometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 2
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

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